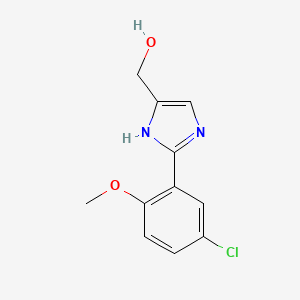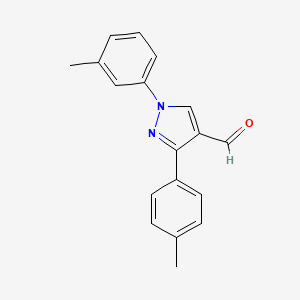![molecular formula C24H24Cl2N6O B12048678 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12048678.png)
1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the piperazine and benzyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine: shares structural similarities with other pyrazolopyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methoxy groups may enhance its interactions with certain molecular targets, making it a compound of interest for further research.
Propriétés
Formule moléculaire |
C24H24Cl2N6O |
|---|---|
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C24H24Cl2N6O/c1-33-22-7-6-20(26)12-18(22)15-30-8-10-31(11-9-30)23-21-13-29-32(24(21)28-16-27-23)14-17-2-4-19(25)5-3-17/h2-7,12-13,16H,8-11,14-15H2,1H3 |
Clé InChI |
KTUDRPWBDDNQGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether](/img/structure/B12048597.png)
![N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048605.png)
![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)

![1-[(4-Ethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12048639.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12048642.png)


![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)

![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12048672.png)
